An In-Depth Technical Guide to SR-4835 as a Molecular Glue for Cyclin K Degradation
An In-Depth Technical Guide to SR-4835 as a Molecular Glue for Cyclin K Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-4835 is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13. Beyond its kinase inhibition activity, SR-4835 functions as a molecular glue, inducing the degradation of cyclin K, the regulatory partner of CDK12. This targeted protein degradation is achieved by promoting the formation of a ternary complex between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K. This guide provides a comprehensive overview of the mechanism of action of SR-4835, detailed experimental protocols for its characterization, and a summary of key quantitative data.
Mechanism of Action: A Molecular Glue Approach
SR-4835 acts as a molecular glue by inducing proximity between the CDK12-cyclin K complex and the DDB1 component of the CUL4 E3 ubiquitin ligase complex.[1][2][3][4] This interaction is facilitated by the benzimidazole side-chain of SR-4835, which is crucial for its molecular glue activity.[1][3] The formation of this ternary complex leads to the polyubiquitination of cyclin K, marking it for degradation by the 26S proteasome.[2][3] This degradation of cyclin K results in the inactivation of the CDK12-cyclin K complex, which plays a critical role in the regulation of transcription and DNA damage repair.[1][2][4]
Signaling Pathway of SR-4835-Mediated Cyclin K Degradation
Caption: Mechanism of SR-4835 as a molecular glue.
Quantitative Data
The following tables summarize the key quantitative data reported for SR-4835.
Table 1: In Vitro Efficacy of SR-4835
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 (CDK12) | 99 nM | - | In vitro kinase assay. | [5][6] |
| Kd (CDK12) | 98 nM | - | In vitro binding assay. | [5][6] |
| Kd (CDK13) | 4.9 nM | - | In vitro binding assay. | [5][6] |
| DC50 (Cyclin K) | ~90 nM | A549 | Concentration for 50% degradation after 2 hours. | [3] |
| Cyclin K Half-life | 47.8 min | A375 | In the presence of 1 µM SR-4835. | [1] |
| Cyclin K Half-life | >120 min | A375 | In the presence of DMSO (control). | [1] |
Table 2: Cellular Proliferation IC50 Values for SR-4835
| Cell Line | IC50 (nM) | Cancer Type | Reference |
| A375 | 58 nM | Melanoma | [1] |
| Colo829 | 80.7 - 160.5 nM | Melanoma | [7] |
| WM164 | 80.7 - 160.5 nM | Melanoma | [7] |
| WM983A | 80.7 - 160.5 nM | Melanoma | [7] |
| WM983B | 80.7 - 160.5 nM | Melanoma | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SR-4835.
Experimental Workflow Overview
Caption: Workflow for characterizing SR-4835.
Cellular Viability Assay
Two common methods for assessing cell viability upon SR-4835 treatment are the MTT and CellTiter-Glo® assays.
3.1.1. MTT Assay
This colorimetric assay measures the metabolic activity of cells.
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Materials:
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Cells of interest (e.g., A375 melanoma cells)
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96-well tissue culture plates
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Complete growth medium
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SR-4835 (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
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-
Protocol:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with various concentrations of SR-4835 (and a DMSO vehicle control) for the desired time period (e.g., 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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3.1.2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
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Materials:
-
Cells of interest
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Opaque-walled 96-well plates
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Complete growth medium
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SR-4835 (dissolved in DMSO)
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CellTiter-Glo® Reagent (Promega)
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Luminometer
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-
Protocol:
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Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
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Treat cells with SR-4835 for the desired duration.
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Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a luminometer.
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Immunoblotting
This technique is used to detect the levels of specific proteins, such as cyclin K, CDK12, and components of the ubiquitin-proteasome system.
-
Materials:
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Treated cells
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Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels
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Transfer apparatus and PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (e.g., anti-cyclin K, anti-CDK12, anti-DDB1, anti-ubiquitin, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
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-
Protocol:
-
Lyse cells in ice-cold lysis buffer.
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Determine protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized, e.g., 1:1000).
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
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Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the SR-4835-induced interaction between CDK12 and DDB1.
-
Materials:
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Cells (potentially overexpressing tagged proteins of interest)
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Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
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Antibody for immunoprecipitation (e.g., anti-CDK12 or anti-DDB1)
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Protein A/G magnetic beads
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Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
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Elution Buffer (e.g., 2x Laemmli buffer)
-
-
Protocol:
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluted proteins by immunoblotting.
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In Vivo Ubiquitination Assay
This assay is used to detect the polyubiquitination of cyclin K upon SR-4835 treatment.
-
Materials:
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Cells (potentially co-transfected with HA-tagged ubiquitin)
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SR-4835 and proteasome inhibitor (e.g., MG132)
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Denaturing Lysis Buffer (e.g., 1% SDS in PBS with protease inhibitors and N-ethylmaleimide (NEM))
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Dilution Buffer (e.g., Triton X-100-containing buffer without SDS)
-
Antibody for immunoprecipitation (e.g., anti-cyclin K)
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Protein A/G beads
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Wash buffers of decreasing stringency
-
Elution buffer
-
-
Protocol:
-
Treat cells with SR-4835 and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).
-
Lyse cells in denaturing lysis buffer and boil to dissociate non-covalent protein interactions.
-
Dilute the lysate with dilution buffer to reduce the SDS concentration.
-
Immunoprecipitate the protein of interest (cyclin K) as described in the Co-IP protocol.
-
Wash the beads extensively.
-
Elute the immunoprecipitated proteins.
-
Analyze the eluates by immunoblotting using an anti-ubiquitin or anti-HA antibody to detect the polyubiquitin chains on cyclin K.
-
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. assaygenie.com [assaygenie.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
